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Introduction
CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase, a member of the

SRC family of proto-oncogenes.[1][2][3][4] Emerging research has identified YES1 as a

targetable oncogene in various cancers, particularly those characterized by YES1 gene

amplification.[1][3][5][6] This technical guide provides an in-depth overview of the downstream

effects of CH6953755, focusing on its mechanism of action, impact on key signaling pathways,

and anti-tumor activity. The information presented herein is intended to support further research

and drug development efforts targeting YES1-driven malignancies.

Mechanism of Action
CH6953755 exerts its anti-tumor effects through the specific inhibition of YES1 kinase activity.

A key downstream consequence of YES1 inhibition by CH6953755 is the prevention of YES1

autophosphorylation at tyrosine 426 (Tyr426), a critical step for its enzymatic activation.[1][2][4]

By blocking this autophosphorylation, CH6953755 effectively abrogates the oncogenic

signaling mediated by YES1.

Quantitative Data Summary
The following tables summarize the quantitative data regarding the in vitro and in vivo activity

of CH6953755.
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Table 1: In Vitro Kinase Inhibitory Activity
Kinase IC50 (nM)

YES1 1.8

IC50 values represent the concentration of CH6953755 required to inhibit 50% of the kinase

activity in vitro.[1][2][3][4]

Table 2: In Vitro Cell Proliferation Inhibition
Cell Line Cancer Type YES1 Amplification IC50 (nM)

KYSE70 Esophageal Cancer Amplified < 10

RERF-LC-AI Lung Cancer Amplified < 100

Non-YES1-amplified

cell lines (n=59)
Various Not Amplified > 1000

IC50 values were determined after 4 days of continuous exposure to CH6953755.[1][2]

Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models
Xenograft Model Treatment Dosage

Tumor Growth
Inhibition (%)

KYSE70

(subcutaneous)
CH6953755 60 mg/kg/day (oral) Significant inhibition

Rat-2_YES1

(subcutaneous)
CH6953755 60 mg/kg/day (oral) Significant inhibition

Treatment was administered for 10 consecutive days.[1][2]

Signaling Pathways
The primary downstream signaling pathway affected by CH6953755 is the Hippo-YAP1

pathway. YES1 kinase has been shown to regulate the transcriptional activity of Yes-associated

protein 1 (YAP1) by controlling its nuclear translocation and serine phosphorylation.[1][3][4][6]
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In YES1-amplified cancers, this leads to the activation of the transcriptional co-activator YAP1

and its binding partner, the TEAD transcription factor, driving the expression of genes involved

in cell proliferation and survival.[5] CH6953755, by inhibiting YES1, effectively suppresses this

oncogenic signaling cascade.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.researchgate.net/publication/335041494_YES1_Is_a_Targetable_Oncogene_in_Cancers_Harboring_YES1_Gene_Amplification
https://www.benchchem.com/product/b10824790?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

Receptor Tyrosine Kinases
(e.g., EGFR)

YES1

Activation

p-YES1 (Tyr426)
(Active)

Autophosphorylation

YAP1 (Inactive)

Inhibits Serine
Phosphorylation

p-YAP1 (Ser) YAP1 (Active)

Nuclear Translocation

TEAD

Target Gene Expression
(Proliferation, Survival)

Drives Transcription

CH6953755

Inhibition

Click to download full resolution via product page

Caption: Downstream signaling pathway of CH6953755.
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Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of CH6953755 against

YES1 kinase.

Methodology:

Recombinant human YES1 kinase is incubated with a specific substrate (e.g., a synthetic

peptide) and ATP in a suitable kinase buffer.

A serial dilution of CH6953755 is added to the reaction mixture.

The kinase reaction is allowed to proceed for a defined period at a controlled temperature

(e.g., 30°C).

The amount of phosphorylated substrate is quantified using a suitable detection method,

such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or radiometric assay

using [γ-³²P]ATP.

The percentage of kinase inhibition is calculated for each concentration of CH6953755
relative to a vehicle control (e.g., DMSO).

The IC50 value is determined by fitting the dose-response data to a four-parameter logistic

curve.

Cell Proliferation Assay
Objective: To assess the effect of CH6953755 on the growth of cancer cell lines.

Methodology:

Cancer cell lines (both YES1-amplified and non-amplified) are seeded in 96-well plates at an

appropriate density.

After allowing the cells to adhere overnight, they are treated with a serial dilution of

CH6953755 or vehicle control.
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The cells are incubated for a specified period (e.g., 4 days).

Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-

Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of

metabolically active cells.

The IC50 values are calculated from the dose-response curves.
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Caption: Workflow for the in vitro cell proliferation assay.

Western Blot Analysis of YES1 Autophosphorylation
Objective: To determine the effect of CH6953755 on the autophosphorylation of YES1 in cells.

Methodology:

YES1-amplified cancer cells (e.g., KYSE70) are treated with various concentrations of

CH6953755 for a short duration (e.g., 2 hours).

Cells are lysed in a buffer containing phosphatase and protease inhibitors.

Protein concentration in the lysates is determined using a standard method (e.g., BCA

assay).

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is blocked and then incubated with a primary antibody specific for

phosphorylated YES1 (p-YES1 Tyr426).

A corresponding antibody for total YES1 is used as a loading control.
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After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the

protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system.

TEAD Luciferase Reporter Assay
Objective: To measure the effect of CH6953755 on YAP1/TEAD-mediated transcriptional

activity.

Methodology:

YES1-amplified cells are co-transfected with a TEAD-responsive firefly luciferase reporter

plasmid and a Renilla luciferase control plasmid.

After 24 hours, the transfected cells are treated with different concentrations of CH6953755
for another 24 hours.

Cell lysates are prepared, and the activities of both firefly and Renilla luciferases are

measured using a dual-luciferase reporter assay system.

The firefly luciferase activity is normalized to the Renilla luciferase activity to control for

transfection efficiency.

The relative luciferase activity is then calculated as a measure of TEAD transcriptional

activity.

In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of CH6953755 in a preclinical animal model.

Methodology:

YES1-amplified cancer cells (e.g., KYSE70) are subcutaneously injected into the flank of

immunodeficient mice (e.g., BALB/c nude mice).

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Mice are randomized into treatment and vehicle control groups.
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CH6953755 is administered orally at a specified dose and schedule (e.g., 60 mg/kg/day for

10 days).

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

At the end of the study, tumors are excised and may be used for pharmacodynamic analyses

(e.g., Western blotting for p-YES1).

Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to

the vehicle control group.
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Caption: Workflow for the in vivo xenograft study.

Conclusion
CH6953755 is a promising therapeutic agent that selectively targets YES1 kinase. Its

mechanism of action involves the inhibition of YES1 autophosphorylation, leading to the

suppression of the downstream Hippo-YAP1 signaling pathway. This results in potent anti-

proliferative and anti-tumor effects in preclinical models of YES1-amplified cancers. The data

and protocols presented in this guide provide a solid foundation for further investigation into the

therapeutic potential of CH6953755 and the development of targeted therapies for patients with

YES1-driven malignancies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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